2,5,6,7-Tetrahydrobenzotriazol-4-one
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Overview
Description
2,5,6,7-Tetrahydrobenzotriazol-4-one is a heterocyclic compound featuring a benzene ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6,7-Tetrahydrobenzotriazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with sodium nitrite and acetic acid, leading to the formation of the triazole ring . The reaction conditions often require low temperatures (5–10°C) and may involve ultrasonic irradiation to improve yield and purity .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,5,6,7-Tetrahydrobenzotriazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of different hydrogenated products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, hydrogenated derivatives, and other functionalized compounds.
Scientific Research Applications
2,5,6,7-Tetrahydrobenzotriazol-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5,6,7-Tetrahydrobenzotriazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antifungal activity is attributed to the inhibition of ergosterol synthesis in fungal cell membranes .
Comparison with Similar Compounds
Benzotriazole: Shares a similar triazole ring structure but lacks the tetrahydrobenzene ring.
1,2,3-Triazole: Another triazole derivative with different substitution patterns.
Thiophene Derivatives: These compounds have a similar heterocyclic structure but with sulfur instead of nitrogen.
Uniqueness: 2,5,6,7-Tetrahydrobenzotriazol-4-one is unique due to its fused benzene and triazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,5,6,7-tetrahydrobenzotriazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-5-3-1-2-4-6(5)8-9-7-4/h1-3H2,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYRWZMDYCQIEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNN=C2C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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